Isobutyrophenone
Overview
Description
Isobutyrophenone, also known as 2-methyl-1-phenyl-1-propanone, is an organic compound with the molecular formula C10H12O. It is a colorless liquid at room temperature and is primarily used as an intermediate in organic synthesis. The compound is characterized by a phenyl group attached to a ketone functional group, with an isobutyl group as a substituent.
Mechanism of Action
Target of Action
Isobutyrophenone is an organic compound with the formula C6H5C(O)C3H7 . It forms the basis for many other chemicals containing various substituents . Some of these butyrophenones are used to treat various psychiatric disorders such as schizophrenia, as well as acting as antiemetics . .
Mode of Action
It is known that the butyrophenone structure forms the basis for many other chemicals, including several pharmaceuticals . These pharmaceuticals, such as Haloperidol, Benperidol, and Lumateperone, have well-studied modes of action, primarily involving interactions with dopamine receptors in the brain .
Biochemical Pathways
This compound is involved in the synthesis of other compounds. For instance, it undergoes a Wolff–Kishner reduction using hydrazine hydrate and strong base conditions to synthesize isobutyl benzene . This reaction is part of a more sustainable synthetic pathway to ibuprofen .
Pharmacokinetics
It is known that the compound is used as an internal standard in the determination of hydroxyzine hydrochloride and benzyl alcohol in injection solutions .
Result of Action
It is known that the compound is used in the synthesis of other chemicals, including pharmaceuticals .
Action Environment
The action environment of this compound is primarily in the context of chemical reactions, where it is used as a reagent or an intermediate . The compound’s action, efficacy, and stability can be influenced by various factors, including the reaction conditions (e.g., temperature, pH), the presence of other reagents, and the solvent used .
Biochemical Analysis
Biochemical Properties
It’s known to be used as an internal standard in certain biochemical assays
Molecular Mechanism
The molecular mechanism of action of Isobutyrophenone is not well defined. It’s known that this compound can react with bromoacetic acid ethyl ester to produce 3-hydroxy-4-methyl-3-phenyl-valeric acid ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyrophenone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of benzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic reaction of isobutyric acid and methyl benzoate. This method utilizes a catalyst composed of active components such as rare earth oxides, carriers like silicon dioxide, aluminum oxide, or zinc oxide, and additive agents like alkaline earth metal oxides. This process is advantageous due to its simplicity, continuous production capability, and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions: Isobutyrophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and strong bases like potassium hydroxide are used in Wolff-Kishner reduction.
Substitution: Bromoacetic acid ethyl ester is used in nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Isobutyl benzene.
Substitution: 3-hydroxy-4-methyl-3-phenyl-valeric acid ethyl ester.
Scientific Research Applications
Isobutyrophenone has several applications in scientific research:
Comparison with Similar Compounds
- Butyrophenone
- Acetophenone
- Benzophenone
- Propiophenone
Properties
IUPAC Name |
2-methyl-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMGLVDZZMBWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048202 | |
Record name | Isopropyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-70-1 | |
Record name | Isobutyrophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl phenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyrophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 2-methyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyrophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL PHENYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L53972NTZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isobutyrophenone?
A1: this compound has a molecular formula of C10H12O and a molecular weight of 148.20 g/mol.
Q2: How is this compound characterized spectroscopically?
A2: this compound can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of this compound molecules. [, , ]
- Infrared (IR) Spectroscopy: Reveals characteristic absorption bands corresponding to specific functional groups within the molecule. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of this compound. []
Q3: How does the structure of this compound influence its reactivity?
A3: The presence of the isopropyl group adjacent to the carbonyl group introduces steric hindrance, influencing the reactivity of this compound in reactions like enolization and nucleophilic addition. [, , , ]
Q4: What are some common chemical reactions involving this compound?
A4: this compound participates in various chemical reactions, including:
- Enolization: this compound readily forms enols under acidic or basic conditions, with measurable solvent and substrate isotope effects. [, , , ]
- Alkylation: The lithium enolate of this compound can be alkylated with alkyl halides. []
- Aldol-Tishchenko Reaction: Reacts with aldehydes, such as benzaldehyde, to form 1,3-diol monoesters via a multi-step process involving an aldol reaction followed by a Tishchenko reaction. []
- Chlorination: In alkaline solutions, this compound undergoes chlorination to form α-hydroxythis compound, which can further oxidize to benzoic acid. []
Q5: Can this compound be used in arylative epoxidation reactions?
A5: While this compound itself is not the reagent, it serves as a substrate in reactions with bromopentafluorobenzene (PFPBr) under specific conditions, leading to the formation of tetrasubstituted epoxides. []
Q6: Are there any known toxicological concerns associated with this compound?
A6: While specific toxicological data for this compound might be limited, general precautions should be taken when handling this chemical, as with any laboratory reagent. Always consult the material safety data sheet (MSDS) for detailed safety information. []
Q7: Have computational methods been applied to study this compound?
A7: Yes, computational chemistry techniques like ab initio molecular orbital calculations have been used to model the kinetics and isotope effects of reactions involving this compound. [] These studies provide valuable insights into the reaction mechanisms and transition state structures.
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